2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride
Overview
Description
The compound seems to be a derivative of piperidone . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . An organophotocatalysed [1+2+3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The structure of similar compounds was confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .Chemical Reactions Analysis
In the synthesis of similar compounds, various catalysts were employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Scientific Research Applications
Spiropiperidines in Drug Discovery
Spiropiperidines have gained popularity in drug discovery programs as they explore new areas of three-dimensional chemical space. A review by Griggs, Tape, and Clarke (2018) focuses on the methodology used for constructing spiropiperidines, highlighting the synthesis strategies and their application in drug discovery projects, though 2-spiropiperidines, similar to the core structure of 2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride, are more often synthesized en route to natural products due to limited general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).
Piperidine Derivatives and Neurological Applications
Piperidine derivatives, such as donepezil, are widely studied for their neurological applications. Donepezil, a piperidine derivative, is a reversible central acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Its pharmacokinetics and minimal drug interactions make it a significant focus of research for potential therapeutic benefits in other neurological conditions (Román & Rogers, 2004).
Pharmacological Importance of Related Compounds
The pharmacological importance of compounds related to this compound, particularly those within the piperidine and spiropiperidine categories, suggests a wide range of potential therapeutic applications. For instance, research on lurasidone (a novel benzisothiazole antipsychotic drug) and donepezil (for Alzheimer's disease) exemplifies the diverse therapeutic targets and mechanisms of action that similar compounds can have, including the treatment of psychotic and mood disorders, as well as cognitive enhancement (Pompili et al., 2018; Román & Rogers, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride” are currently unknown. This compound is structurally related to piperidine derivatives, which are known to interact with various targets in the body . .
Mode of Action
The mode of action of “2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride” is not well-documented. As a piperidine derivative, it may share some of the pharmacological properties of other compounds in this class. Piperidine derivatives are known to interact with various receptors and enzymes, leading to changes in cellular function . .
Biochemical Pathways
Piperidine derivatives can influence a variety of biochemical pathways depending on their specific targets
properties
IUPAC Name |
2-methylspiro[isoindole-3,4'-piperidine]-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-15-12(16)10-4-2-3-5-11(10)13(15)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNPDXVKDKZCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C13CCNCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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